N-Butyl-N'-nicotinoylurea

Description

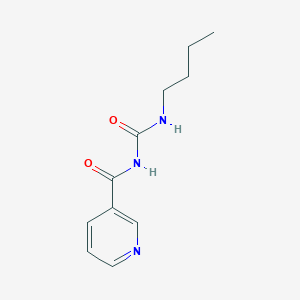

N-Butyl-N'-nicotinoylurea is a urea derivative characterized by a nicotinoyl (pyridine-3-carbonyl) group attached to one nitrogen atom and an n-butyl group to the other. This structure combines the hydrogen-bonding capacity of urea with the aromatic and hydrophilic properties of nicotinamide, making it a candidate for applications in pharmaceuticals, agrochemicals, or solvent systems.

Properties

CAS No. |

14008-58-3 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-(butylcarbamoyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-2-3-7-13-11(16)14-10(15)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15,16) |

InChI Key |

SKYVSYULPOEPOO-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC(=O)C1=CN=CC=C1 |

Canonical SMILES |

CCCCNC(=O)NC(=O)C1=CN=CC=C1 |

Other CAS No. |

14008-58-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituted ureas are a versatile class of compounds with diverse applications. Below, N-butyl-N'-nicotinoylurea is compared to structurally and functionally related derivatives.

Structural Analogues

Physicochemical Properties

- Solubility: this compound: Expected moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the nicotinoyl group. Neburon: Low water solubility (lipophilic dichlorophenyl group) but soluble in organic solvents . BMIM·PF6: Miscible with polar solvents; used as a designer solvent for catalytic reactions .

- Thermal Stability: Urea derivatives typically decompose above 200°C. Neburon’s chlorinated aromatic group may enhance stability compared to this compound. BMIM·PF6 exhibits superior stability (>300°C) due to its ionic nature .

- Reactivity: The nicotinoyl group in this compound may participate in hydrogen bonding or π-π stacking, useful in supramolecular chemistry. Neburon’s dichlorophenyl group undergoes electrophilic substitution reactions, contributing to its herbicidal mechanism .

Analytical Characterization

Spectroscopic techniques (FT-IR, NMR, MS) are critical for structural confirmation:

- FT-IR: Nicotinoylurea shows C=O stretches (~1680 cm⁻¹) and N-H bends (~1600 cm⁻¹), similar to n-TY-CN’s carbonyl signatures .

- ¹H-NMR: The n-butyl chain resonates at δ 0.8–1.5 ppm, while nicotinoyl protons appear as aromatic multiplets (δ 7.5–9.0 ppm) .

- MALDI-MS : Molecular ion peaks confirm molar mass; fragmentation patterns differentiate substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.